

TBE-31 and Keap1 Interaction: A Technical Guide for Researchers

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Compound of Interest

Compound Name: TBE 31

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Introduction

TBE-31, an acetylenic tricyclic bis(cyano enone), is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.^[1] Its primary molecular target is the Kelch-like ECH-associated protein 1 (Keap1), a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex that negatively regulates Nrf2 levels.^{[2][3]} This document provides an in-depth technical overview of the interaction between TBE-31 and Keap1, including the mechanism of action, available quantitative data, and detailed experimental protocols relevant to its study.

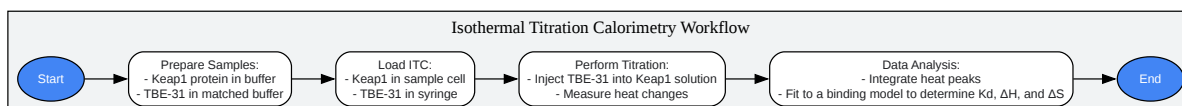
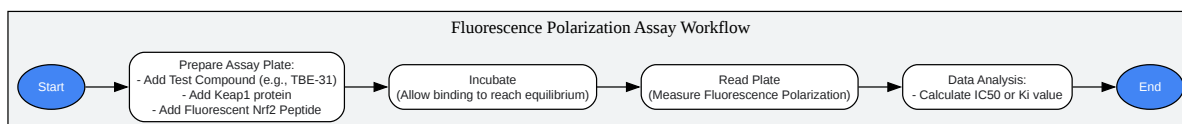
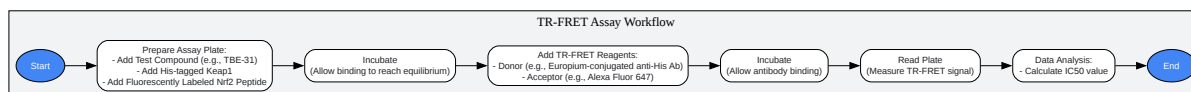
Mechanism of Action: Covalent Modification of Keap1

TBE-31 functions as an Nrf2 activator through a mechanism of reversible covalent modification of specific cysteine residues on Keap1.^{[1][2]} This interaction impairs Keap1's ability to target Nrf2 for ubiquitination and subsequent proteasomal degradation, leading to the accumulation and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes.

The primary sensor for TBE-31 on Keap1 has been identified as Cysteine 151 (Cys151) located in the BTB (Broad complex, Tramtrack and Bric-a-brac) domain.[4] TBE-31 possesses two reactive Michael acceptor sites, making it highly reactive with sulfhydryl groups of cysteine residues.[2] The interaction involves a Michael addition reaction, forming a covalent but reversible adduct with the cysteine thiol.[1]

Signaling Pathway

The interaction of TBE-31 with Keap1 initiates a signaling cascade that results in the upregulation of cytoprotective gene expression.



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